molecular formula C19H20N2O3 B5746618 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B5746618
M. Wt: 324.4 g/mol
InChI Key: NHSPAHZWCADDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. EPP belongs to the family of pyrazole derivatives and exhibits promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are mediated by the inhibition of the NF-κB signaling pathway and the upregulation of antioxidant enzymes, respectively (Wang et al., 2015). In terms of its antitumor activity, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of multiple signaling pathways (Zhang et al., 2017).
Biochemical and Physiological Effects:
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation (Wang et al., 2015). Moreover, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the growth and metastasis of tumors in mouse models of cancer (Zhang et al., 2017).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol exhibits low toxicity and high stability, making it suitable for long-term studies. However, one limitation of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. One potential area of focus is the development of new derivatives of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol with improved pharmacological properties, such as increased solubility and specificity for certain targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol and its potential applications in the treatment of various diseases. Finally, the use of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in combination with other drugs or therapies may also be explored as a potential strategy to enhance its efficacy and reduce side effects.
In conclusion, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic compound that exhibits promising pharmacological properties and has potential applications in medical research. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves the reaction of 4-ethylphenol, ethyl bromoacetate, and 4-phenoxy-3-pyrazolecarboxylic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. This method has been described in detail in a research article by Wang et al. (2015).

Scientific Research Applications

5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential use in the treatment of various diseases. For instance, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis (Wang et al., 2015). Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer (Zhang et al., 2017).

properties

IUPAC Name

5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-10-15(16(22)11-17(13)23-4-2)19-18(12-20-21-19)24-14-8-6-5-7-9-14/h5-12,22H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPAHZWCADDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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